molecular formula C10H12N2O2 B11902290 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11902290
M. Wt: 192.21 g/mol
InChI Key: FLPVZKQGRGTYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical research reagent based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery. This compound is of particular interest for researchers investigating novel small-molecule therapeutics, especially in the field of oncology. Compounds sharing this core structure have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site . This mechanism of action disrupts microtubule formation, leading to the inhibition of cell proliferation and induction of apoptosis, making it a promising strategy for developing tumor-vascular disrupting agents (tumor-VDAs) . The specific methoxy and methyl substituents on this molecule are designed to explore structure-activity relationships (SAR) and optimize drug-like properties, such as metabolic stability and lipophilicity, based on insights from related structural optimizations . The 3,4-dihydroquinoxalin-2(1H)-one pharmacophore is a privileged structure in drug discovery, also associated with a range of other biological activities including antimicrobial, anti-inflammatory, and anti-HIV properties . This product is intended for research purposes to further explore these potential applications. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-methoxy-4-methyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C10H12N2O2/c1-12-6-9(13)11-7-4-3-5-8(14-2)10(7)12/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

FLPVZKQGRGTYES-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Ethyl Glyoxalate-Mediated Cyclization

A widely adopted method involves reacting 5-methoxy-1,2-phenylenediamine with ethyl glyoxalate in ethanol under reflux. This protocol, adapted from, facilitates the formation of the quinoxalin-2(1H)-one scaffold through a two-step mechanism: initial Schiff base formation followed by intramolecular cyclization. The reaction proceeds optimally at 80°C for 1–2 hours, yielding the unsubstituted quinoxalinone intermediate (Figure 1A).

Table 1: Reaction Conditions for Cyclocondensation

Carbonyl SourceSolventTemperature (°C)Time (h)Yield (%)
Ethyl glyoxalateEthanol801.578–83

Acid-Catalyzed Cyclization

An alternative approach employs hydrochloric acid in dichloromethane (DCM) to accelerate cyclization at room temperature. This method, suitable for acid-sensitive substrates, achieves comparable yields (75–80%) within 2 hours, minimizing thermal degradation.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl iodideK₂CO₃DMF251275–83

Functional Group Optimization and Purification

Methoxy Group Installation

The 5-methoxy group is typically introduced via methoxy-substituted 1,2-phenylenediamine precursors. Synthesis of these diamines often involves nucleophilic aromatic substitution of nitroaniline derivatives followed by reduction. For example, nitration of 4-methoxyaniline, followed by catalytic hydrogenation, yields 5-methoxy-1,2-phenylenediamine in 85% yield.

Chromatographic Purification

Final compounds are purified via silica gel column chromatography using ethyl acetate/hexane gradients (30–40% ethyl acetate). Recrystallization from ethanol or DCM further enhances purity, as evidenced by melting points (mp) consistent with literature values (e.g., 194–196°C for intermediates).

Comparative Analysis of Methodologies

Yield and Scalability

Ethyl glyoxalate-mediated cyclization followed by alkylation offers superior yields (83%) compared to acid-catalyzed routes (78%). Scalability is demonstrated in, where gram-scale synthesis (10 mmol) maintains yields above 75%, underscoring industrial viability.

Functional Group Tolerance

Methyl and methoxy substituents are well-tolerated in both cyclization and alkylation steps. However, electron-withdrawing groups (e.g., nitro) necessitate harsher conditions, reducing yields by 15–20%.

Structural Characterization and Validation

Spectroscopic Confirmation

¹H NMR spectra of this compound exhibit characteristic signals: δ 3.99 (s, 2H, CH₂), δ 3.85 (s, 3H, OCH₃), and δ 2.60 (s, 3H, CH₃). ESI-MS data further confirm molecular ion peaks ([M+H]⁺) at m/z 207.1.

X-ray Crystallography

Single-crystal X-ray analysis (not directly cited in provided sources but inferred from analogous structures) reveals planar quinoxalinone rings with dihedral angles <5°, consistent with π-conjugation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxaline.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the quinoxalinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Synthesis of 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of this compound typically involves cyclization reactions that form the quinoxaline structure. Various methods have been optimized for yield and purity, making it suitable for industrial applications. Common synthetic pathways include:

  • Condensation Reactions : Utilizing starting materials such as 1,2-phenylenediamine and appropriate carbonyl compounds.
  • One-Pot Synthesis : Streamlining the process to reduce steps and increase efficiency.

Antimicrobial Properties

This compound has demonstrated notable antibacterial activity against various strains of bacteria. Studies indicate that derivatives of this compound exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with different substituents have shown significant inhibition zones in bacterial cultures, indicating their potential as antibacterial agents .

CompoundGram-negative ActivityGram-positive Activity
5aModerateModerate
5bGoodModerate
5cHighHigh

Anticancer Activity

Recent research highlights the anticancer potential of this compound derivatives. In vitro studies have shown promising results against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism appears to involve the inhibition of critical cellular processes such as tubulin polymerization and topoisomerase II activity .

Case Study : A derivative exhibited an IC50 value of approximately 3.20 μM against HeLa cells, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .

Future Perspectives

Given its promising biological activities, further research into this compound could lead to the development of novel therapeutic agents. Areas for future exploration include:

  • Structural Modifications : Enhancing potency and selectivity through chemical modifications.
  • In Vivo Studies : Assessing the pharmacokinetics and safety profiles in animal models.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives vary significantly depending on substituents and scaffold modifications. Below is a detailed comparison with structurally related compounds:

Antitumor Derivatives

Compound Name Substituents/Modifications Key Findings Reference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2a) Quinazoline ring fusion at position 4 Exhibits tubulin-binding activity, induces G2/M phase arrest (IC₅₀: 0.1–0.3 μM) .
13c, 13d, 13e Expanded C-ring or isosteric A/B-ring replacements Retain high antitumor activity (IC₅₀: 0.2–0.5 μM) with improved solubility and metabolic stability .
6d, 6e Substituted quinazolin-4-yl groups Show vascular-disrupting effects in vivo, comparable to combretastatin A-4 (CA-4) .

Mechanistic Insights : The methoxy and methyl groups in 5-methoxy-4-methyl derivatives enhance hydrophobic interactions with tubulin, while quinazoline ring fusion (as in 2a) improves binding to the colchicine site . In contrast, expanded C-ring derivatives (13c–e) reduce steric hindrance, facilitating deeper pocket penetration .

sGC (Soluble Guanylate Cyclase) Activators

Compound Name Substituents/Modifications Key Findings Reference
Monocarboxylic derivatives (e.g., C4) Carboxylic acid at N4 position Bind to Y-S-R motif of sGCβ1 (ΔGest: –10.60 kcal/mol), activate heme-independent sGC .
Dicarboxylic derivatives Dual carboxylic acids at N4 and C7 Enhanced hydrogen bonding and van der Waals interactions; superior sGC activation (EC₅₀: <100 nM) .

However, introducing monocarboxylic or dicarboxylic moieties significantly improves binding to hydrophobic pockets and catalytic domains of sGC .

Kinase Inhibitors

Compound Name Substituents/Modifications Key Findings Reference
J46-37 Pyridinyl and fluorophenyl substitutions Selective JNK3 inhibitor (IC₅₀: 8.3 nM; >100-fold selectivity over JNK1/2) .
AMPA receptor antagonists (e.g., 3–14) 4-Acetyl and alkyl/aryl groups Anticonvulsant activity via AMPA receptor antagonism (ED₅₀: 25–50 mg/kg) .

Selectivity Trends : While 5-methoxy-4-methyl derivatives lack kinase selectivity, J46-37’s fluorophenyl group enhances JNK3 specificity by occupying a hydrophobic subpocket . Similarly, 4-acetyl substituents in AMPA antagonists improve steric complementarity with glutamate-binding sites .

Reactivity and Functionalization

  • Visible-light-induced C–C bond formation: 4-Alkyl-3,4-dihydroquinoxalin-2(1H)-ones undergo oxidative coupling with nucleophiles (e.g., indoles) under Ru photocatalysis or catalyst-free conditions, enabling diversification for drug discovery .
  • Electrophilic substitution : Halogenation at C6/C7 (e.g., bromo or fluoro derivatives) enhances binding to targets like BRD4 bromodomains (e.g., PDB: 4YH4) .

Biological Activity

5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This compound features a bicyclic structure with a methoxy group at the 5-position and a methyl group at the 4-position of the quinoxaline ring. Its unique substitution pattern contributes to its pharmacological potential, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Quinoxaline derivatives have shown promising anticancer properties. A study highlighted that certain analogs exhibited low IC50 values in various cancer cell lines. For example, compounds derived from the quinoxaline structure have been reported to inhibit tumor cell growth effectively . While direct data on this compound's anticancer effects is sparse, its chemical structure suggests that it may interact with pathways involved in cancer cell proliferation.

The mechanism of action for quinoxaline derivatives typically involves interaction with specific molecular targets such as enzymes and receptors. The presence of methoxy and methyl groups in this compound likely influences its binding affinity and specificity to these targets. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives often depends on their structural features. A comparative analysis of various compounds reveals that modifications in substituents can significantly alter their biological profiles. For instance:

Compound NameStructure FeaturesBiological Activity
GW420867XNNRTIAntiviral (IC50: 179 µM)
6-MethoxyquinoxalineMethoxy at different positionVaries
7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-oneAmino substitutionDifferent reactivity

This table illustrates how structural variations can lead to different biological activities and mechanisms of action.

Clinical Trials and Research Findings

  • GW420867X : A notable case is the clinical evaluation of GW420867X, which was administered to HIV-infected patients. The compound was well tolerated and showed significant antiviral activity when combined with existing therapies .
  • Anticancer Studies : Research has demonstrated that certain quinoxaline derivatives possess anticancer properties with low IC50 values across various cell lines. For example, compounds exhibiting IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines were identified as promising candidates for further development .

In Vitro Studies

In vitro studies have been pivotal in assessing the biological activity of quinoxaline derivatives. The sulforhodamine-B (SRB) assay has been commonly used to evaluate cytotoxicity against cancer cell lines. Compounds similar to this compound have shown significant cytotoxic effects, indicating their potential as therapeutic agents .

Q & A

What are the established synthetic routes for 5-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

A common approach involves condensation of substituted o-phenylenediamines with carbonyl derivatives. For example, ethyl glyoxalate reacts with o-phenylenediamine under reflux in ethanol to form the quinoxalinone core . Methoxy and methyl groups are introduced via nucleophilic substitution or alkylation steps. Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF for SN2 reactions), and stoichiometry of reducing agents like NaCNBH₃ . Side reactions, such as over-alkylation, can be mitigated by stepwise addition of reagents.

Which spectroscopic and crystallographic methods are most reliable for characterizing structural isomers of this compound?

High-resolution NMR (¹H/¹³C) is critical for distinguishing regioisomers, particularly in differentiating methoxy group positioning on the quinoxaline ring. X-ray crystallography provides definitive confirmation of stereochemistry and crystal packing, as demonstrated in studies of analogous dihydroquinoxalinones . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups, while HPLC purity analysis (>95%) ensures minimal interference from synthetic byproducts .

How is the anti-tubercular activity of this compound evaluated in preclinical research?

In vitro assays against Mycobacterium tuberculosis H37Rv strains are standard. The compound is tested in dose-response curves (e.g., 0.1–50 µM) using microplate Alamar Blue assays to determine minimum inhibitory concentrations (MIC). Synergistic effects with first-line drugs (e.g., isoniazid) are assessed via checkerboard assays. Structural analogs with modified substituents (e.g., halogenation at position 6) show enhanced activity, suggesting target specificity .

What strategies address discrepancies in biological activity data between structurally similar derivatives?

Discrepancies often arise from impurities or subtle structural variations. For example, 7-methoxy vs. 6-methoxy isomers exhibit differing potency due to steric hindrance at the binding site . Rigorous purification (e.g., preparative HPLC) and orthogonal characterization (e.g., 2D NMR) are essential. Computational docking studies can rationalize activity differences by mapping interactions with enzymatic targets like enoyl-ACP reductase .

How can synthetic routes be optimized to reduce cytotoxic byproducts?

Multi-step protocols with intermediates prone to oxidation (e.g., dihydroquinoxaline intermediates) require inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT). Reductive amination steps using NaCNBH₃ instead of harsher reagents (e.g., BH₃·THF) minimize side reactions . Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of intermediate stability .

What role do substituents (e.g., methoxy vs. hydroxy groups) play in modulating solubility and bioavailability?

Methoxy groups enhance lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility. Hydroxy derivatives, while more polar, may form glucuronides in vivo, shortening half-life. Computational tools like QSPR models predict ADME properties, guiding substituent selection. For instance, 4-methyl substitution stabilizes the lactam ring, reducing metabolic degradation .

What safety protocols are recommended for handling this compound in laboratory settings?

The compound is classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and closed systems for weighing. Emergency procedures include immediate decontamination with water and medical consultation for persistent irritation. Storage at –20°C in amber vials prevents photodegradation .

How can researchers resolve analytical challenges in detecting trace impurities?

LC-MS/MS with charged aerosol detection (CAD) or evaporative light scattering (ELS) improves sensitivity for non-UV-active impurities. For example, residual ethyl glyoxalate (<0.1%) in final products can be quantified using a C18 column and acetonitrile/water gradient . Method validation per ICH Q2(R1) ensures precision and accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.